(R)-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole
Overview
Description
®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is a heterocyclic compound that features a quinoline moiety fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with benzyl-substituted oxazole precursors. The reaction conditions often include the use of catalysts such as copper salts and ligands like proline in a green solvent like aqueous ethanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize transition metal-catalyzed reactions or microwave-assisted synthesis to enhance yield and reduce reaction time. The use of environmentally friendly solvents and recyclable catalysts is also emphasized to meet green chemistry standards .
Chemical Reactions Analysis
Types of Reactions
®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry
In chemistry, ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The quinoline moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
Industry
In the industrial sector, ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of ®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it can modulate various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Isoquinoline: Another nitrogen-containing heterocycle with comparable properties.
Benzoxazole: Shares the oxazole ring but lacks the quinoline moiety.
Uniqueness
®-4-Benzyl-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to its combination of the quinoline and oxazole rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold in drug discovery and materials science .
Properties
IUPAC Name |
(4R)-4-benzyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(20-16)18-11-10-15-8-4-5-9-17(15)21-18/h1-11,16H,12-13H2/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPJONUSIRRGAX-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC3=CC=CC=C3C=C2)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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